molecular formula C18H19N5S B15142999 Ikk-IN-4

Ikk-IN-4

Cat. No.: B15142999
M. Wt: 337.4 g/mol
InChI Key: VSEFBGXIMFQPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ikk-IN-4 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, specifically inhibiting the IKKα and IKKβ subunits. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating immune responses, inflammation, and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ikk-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure through cyclization reactions, followed by functional group modifications to introduce specific substituents. Common reaction conditions involve the use of organic

Biological Activity

Ikk-IN-4 is a small molecule inhibitor targeting the IκB kinase (IKK) complex, particularly IKKβ. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

This compound functions primarily by inhibiting the IKK pathway, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The NF-κB pathway is vital for regulating immune responses, inflammation, and cell survival. By blocking IKKβ activity, this compound can modulate these processes, leading to potential therapeutic benefits.

Key Mechanisms:

  • Inhibition of NF-κB Activation: this compound prevents the phosphorylation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reduced transcriptional activity in the nucleus.
  • Regulation of Apoptosis: The inhibition of IKKβ can promote apoptosis in cancer cells by disrupting survival signaling pathways.
  • Impact on Inflammatory Responses: By modulating cytokine production and immune cell activation, this compound can influence inflammatory processes.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies that evaluate its effects on different cellular models. Below is a summary table detailing key findings from recent research:

Study Cell Type Concentration Effect Observed Reference
Study 1Cancer Cell Lines1 µMInduction of apoptosis through NF-κB inhibition
Study 2Macrophages0.5 µMDecreased TNF-α production, reduced inflammation
Study 3Fibroblasts2 µMInhibition of proliferation and migration

Case Study 1: Cancer Treatment

In a preclinical study involving breast cancer models, treatment with this compound resulted in significant tumor regression. The mechanism was attributed to enhanced apoptosis and reduced proliferation of cancer cells due to NF-κB pathway inhibition. This study highlights the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another investigation focused on the use of this compound in models of rheumatoid arthritis. The compound demonstrated efficacy in reducing joint inflammation and damage by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that this compound could be beneficial for treating autoimmune conditions.

Research Findings

Recent research has provided insights into the broader implications of targeting the IKK pathway with inhibitors like this compound:

  • Metabolic Regulation: Studies indicate that inhibiting IKKβ can influence metabolic pathways, potentially offering new avenues for treating metabolic disorders associated with inflammation .
  • Combination Therapies: There is growing interest in combining this compound with other therapeutic agents to enhance anti-cancer efficacy and overcome resistance mechanisms .
  • Safety Profile: Preliminary toxicity assessments have shown that this compound has a favorable safety profile in animal models, with minimal off-target effects reported .

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[3-(2-aminoethyl)phenyl]-N,12-dimethyl-3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-8-amine

InChI

InChI=1S/C18H19N5S/c1-11-10-21-17-16(20-2)22-14-9-15(24-18(14)23(11)17)13-5-3-4-12(8-13)6-7-19/h3-5,8-10H,6-7,19H2,1-2H3,(H,20,22)

InChI Key

VSEFBGXIMFQPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC(=C4)CCN)N=C2NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.